Cyclohexylacetic acid

概述

描述

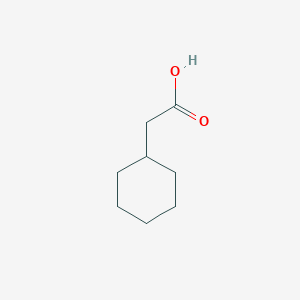

Cyclohexylacetic acid, also known as cyclohexaneacetic acid, is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid featuring a cyclohexane ring attached to an acetic acid moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: Cyclohexylacetic acid can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexylacetonitrile in the presence of a catalyst. Another method includes the oxidation of cyclohexylacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of cyclohexylacetonitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

化学反应分析

Esterification Reactions

Cyclohexylacetic acid undergoes esterification with alcohols under acidic or catalytic conditions. A notable example is its conversion to cyclohexyl acetate:

Reaction Protocol

-

Reactants: Cyclohexanol, acetic acid (1:3 molar ratio)

-

Catalyst: L/ZSM-5 composite molecular sieve

-

Conditions: 130°C, 3.0 MPa, 1.0 h⁻¹ space velocity

Mechanism:

Mitochondrial Hydroxylation

In biological systems, this compound undergoes hydroxylation at the 1-position of the cyclohexane ring via mitochondrial enzymes:

-

Cofactors: Requires activation to acyl-CoA.

-

Enzyme: Cytochrome P450-dependent monooxygenase.

-

Product: 1-Hydroxy-cyclohexylacetic acid, excreted as a glycine conjugate .

Microbial Degradation

In bioremediation, Pseudoalteromonas sp. JSTW degrades this compound in sediments:

| Parameter | Value |

|---|---|

| Initial concentration | 20 mg/kg sediment |

| Degradation efficiency | 89.4% (with gFeOx) |

| Key metabolites | Cyclohexanol, CO₂ |

Iron oxides (gFeOx) enhance degradation by promoting microbial activity and electron transfer .

Salt Formation

This compound reacts with bases to form salts, critical for pharmaceutical applications:

Example:

Thermochemical Data

NIST-derived thermodynamic parameters for protonation:

| Parameter | Value (kJ/mol) | Method |

|---|---|---|

| ΔᵣH° (Gas phase) | 1445 ± 8.8 | G+TS |

| ΔᵣG° (Gas phase) | 1415 ± 8.4 | IMRE |

These values indicate strong acid character, consistent with carboxylic acid behavior .

科学研究应用

Medicinal Chemistry

Cyclohexylacetic acid has been studied for its potential therapeutic applications. It is related to acetic acid and has shown promise in various pharmaceutical formulations.

Case Study: Molecular Interaction Studies

A study by Rajesh et al. (2013) investigated the molecular interactions of this compound in aqueous solutions. The researchers measured ultrasonic velocity, density, and viscosity at different concentrations, revealing significant thermodynamic parameters that could influence drug formulation stability and efficacy. The study highlighted the importance of understanding molecular interactions for optimizing pharmaceutical compounds .

Table 1: Acoustic Parameters of this compound Solutions

| Concentration (%) | Ultrasonic Velocity (m/s) | Density (kg/m³) | Viscosity (N·s/m²) |

|---|---|---|---|

| 0.2 | 1520 | 1093.20 | 8.336 |

| 0.4 | 1518 | 1091.20 | 8.341 |

| 0.6 | 1510 | 1095.60 | 8.674 |

| 0.8 | 1500 | 1094.40 | 8.817 |

| 1.0 | 1497 | 1094.80 | 8.892 |

This data indicates how the physical properties of this compound solutions change with concentration, which is crucial for developing effective drug delivery systems.

Environmental Applications

This compound has also been studied for its biodegradability and potential use in bioremediation.

Case Study: Biodegradation Studies

Research conducted in Japan isolated several strains capable of degrading this compound from soil samples, demonstrating its potential as a biodegradable compound in environmental cleanup processes . This finding supports the idea that CHA can be utilized in bioremediation strategies to mitigate pollution from organic compounds.

Material Science

In material science, this compound is explored for its role as a plasticizer and additive in polymers.

Properties and Applications

this compound can enhance the flexibility and durability of polymeric materials, making it valuable in manufacturing processes where improved physical properties are desired . Its compatibility with various polymer matrices makes it an attractive candidate for further research in material development.

作用机制

The mechanism of action of cyclohexylacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can undergo beta-oxidation to form metabolites that may interact with enzymes and receptors, influencing various biochemical processes .

相似化合物的比较

Cyclohexylacetic acid can be compared with other similar compounds such as:

Cyclohexanecarboxylic acid: Similar structure but with a carboxyl group directly attached to the cyclohexane ring.

Phenylacetic acid: Contains a phenyl group instead of a cyclohexane ring.

Cyclohexylpropionic acid: Has an additional methylene group in the side chain compared to this compound

Uniqueness: this compound is unique due to its specific structure, which combines the properties of both cyclohexane and acetic acid. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

生物活性

Cyclohexylacetic acid (CHA) is a cyclic carboxylic acid that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring attached to an acetic acid moiety. Its molecular formula is , with a molecular weight of 156.23 g/mol. The compound exists as a colorless liquid with a density of approximately 1.007 g/cm³ and is soluble in organic solvents.

The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. Research indicates that CHA can interact with specific enzymes, potentially influencing lipid metabolism and energy homeostasis.

- Glycerol 3-Phosphate Acyltransferase (GPAT) Inhibition : CHA has been studied for its inhibitory effects on GPAT, an enzyme involved in triglyceride synthesis. In silico docking studies suggest that cyclohexyl scaffolds may hinder the enzyme's active site, thereby affecting lipid accumulation in cells .

- Antimicrobial Activity : Preliminary studies have shown that CHA exhibits antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be elucidated .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Study 1: Inhibition of Lipid Accumulation

A study investigated the effects of CHA on lipid accumulation in adipocytes. The results indicated a significant reduction in triglyceride levels when cells were treated with CHA compared to controls. This suggests potential use in obesity management by modulating lipid metabolism .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, CHA was tested against Staphylococcus aureus and Escherichia coli. The results showed that CHA could inhibit bacterial growth at micromolar concentrations, indicating its potential as an antimicrobial agent .

Research Findings and Future Directions

Recent research emphasizes the need for further exploration into the biological activities of this compound:

- Metabolic Studies : More comprehensive studies are required to understand how CHA affects metabolic pathways beyond GPAT inhibition.

- Clinical Trials : There is a necessity for clinical trials to evaluate the safety and efficacy of CHA in therapeutic applications.

- Environmental Impact : Investigating the ecological effects and biodegradability of CHA will be crucial, especially given its potential widespread use .

属性

IUPAC Name |

2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOODBDWMQKMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063762 | |

| Record name | Cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless crystalline mass or white crystals; sharp acetic odour | |

| Record name | Cyclohexaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexaneacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 to 243.00 °C. @ 760.00 mm Hg | |

| Record name | Cyclohexaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.88 mg/mL at 25 °C, Slightly soluble in water, Miscible at room temperature (in ethanol) | |

| Record name | Cyclohexaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexaneacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.001-1.009 | |

| Record name | Cyclohexaneacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5292-21-7 | |

| Record name | Cyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5292-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXYLACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V43K3TO0HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 °C | |

| Record name | Cyclohexaneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclohexylacetic acid?

A1: this compound has the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. For example, its structure was confirmed using IR, NMR, HR-ESI-MS, and X-ray diffraction in a study isolating a new derivative, 2-{4-hydroxy-7-oxabicyclo [2.2.1] heptanyl}-acetic acid, from Emilia sonchifolia. UV- and IR-absorption spectra were also utilized to elucidate the structure of 2-phenyl-5,6,7,8-tetrahydrocinnolinone-(3), a product derived from a this compound derivative.

Q3: How is this compound metabolized in fish?

A3: Research on rainbow trout (Salmo gairdneri) demonstrates that this compound undergoes aromatization and taurine conjugation. After ingestion, a significant portion is excreted in the urine as this compound, 1-hydroxy-, 3-hydroxy-, and 4-hydroxy-cyclohexylacetic acids, both in free and glucuronide-conjugated forms. Additionally, phenylacetic acid, resulting from aromatization, is found conjugated with taurine.

Q4: Are there any studies investigating the microbial metabolism of this compound?

A4: Yes, research has explored the microbial metabolism of this compound, examining its degradation pathways in various bacterial species.

Q5: Can microorganisms utilize this compound as a carbon source?

A5: Yes, certain bacteria can degrade this compound, indicating its potential use as a carbon source for these microorganisms. For instance, Rhodococcus sp. NDKK48 showcases specific degradation pathways for cyclic alkanes, suggesting metabolic capabilities for this compound utilization.

Q6: How is this compound typically analyzed?

A6: Gas-liquid chromatography (GLC) is a common method for analyzing this compound. A published method details a micromethod using flash heater methylation of the acid and subsequent detection with a flame ionization detector (FID).

Q7: What are some challenges associated with the analysis of this compound and its derivatives?

A7: One challenge is the separation and identification of isomers, especially in complex mixtures. For instance, developing a high-performance liquid chromatography (HPLC) method for separating cis- and trans-4-aminothis compound and their ethyl esters required pre-column derivatization with Marfey's reagent and optimization of chromatographic conditions.

Q8: Does this compound have any applications in plant growth stimulation?

A8: Studies have investigated the impact of this compound and similar compounds on plant growth. Research using bush bean plants (Phaseolus vulgaris) showed that applying this compound solutions led to increased pod production. Interestingly, this stimulating effect diminished with an increasing number of methylene groups in the side chain, suggesting a structure-activity relationship.

Q9: Are there pharmaceutical applications for this compound derivatives?

A9: Yes, this compound derivatives have shown potential in pharmaceutical applications. For example, a series of aminoalkyl 2-substituted-2-(1,2-benzisoxazol-3-yl)acetates, including those derived from this compound, were synthesized and evaluated for their anticholinergic and musculotropic activities. Some compounds, like 3-(N,N-diethylamino)-propyl 2-(1,2-benzisoxazol-3-yl)-2-cyclohexylacetate, exhibited potent activities in these assays.

Q10: How is this compound used in the synthesis of other compounds?

A10: this compound serves as a starting material in various chemical syntheses. One example is the multistep synthesis of acetyl-DL-cyclohexylglycine, a key intermediate for the COX-2 selective inhibitor JTE 522. This process involves reacting this compound with diethyl malonate, followed by hydrolysis, acidification, decarboxylation, bromination, aminolysis, and finally, acetylation.

Q11: How does the structure of this compound influence its reactivity?

A11: The presence of the cyclohexyl ring and the acetic acid side chain significantly influences the reactivity of this compound. The carboxylic acid group undergoes typical reactions like esterification, amidation, and reduction. Additionally, the cyclohexyl ring can be functionalized, and the α-carbon adjacent to the carboxylic acid is susceptible to reactions like halogenation and alkylation.

Q12: Can this compound be used to synthesize heterocyclic compounds?

A13: Yes, this compound derivatives can be used to synthesize heterocyclic compounds. For instance, reacting the hydrazide of this compound with various isothiocyanates yields thiosemicarbazide derivatives, which upon treatment with NaOH, cyclize to form 5-(cyclohexylmethyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。